Butoxy)carbonyl]amino}methyl)cyclopropane-1-
Description
The compound 1-[(Butoxycarbonyl)amino]methylcyclopropane-1-carboxylic acid features a cyclopropane core substituted with a carboxylic acid group and a methylene-linked butoxycarbonyl (Boc)-protected amine. The cyclopropane ring introduces significant steric strain, influencing reactivity and stability, while the Boc group serves as a protective moiety for amines, commonly used in peptide synthesis . This compound is structurally related to tert-butoxycarbonyl (Boc) derivatives but differs in the alkyl chain length (butoxy vs. tert-butoxy), which alters steric and electronic properties .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
XDJBBBVBSFWTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The compound [(Butoxy)carbonyl]amino}methyl)cyclopropane-1- is commonly prepared by introducing a tert-butoxycarbonyl (Boc) protecting group onto an amino-substituted cyclopropane derivative. The key steps involve:
- Amino group protection via reaction with di-tert-butyl dicarbonate (Boc2O).
- Use of appropriate solvents and bases to facilitate the protection reaction.
- Purification by crystallization or filtration to obtain high-purity product.
This general approach is consistent across various synthetic routes, with differences primarily in starting materials and reaction conditions.
Detailed Synthetic Route from Patent CN111171065A
One of the most detailed and scalable methods for synthesizing a closely related compound, (4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)phenyl) borate, provides valuable insights applicable to [(Butoxy)carbonyl]amino}methyl)cyclopropane-1- synthesis.
Step 1: Boc Protection of Amino Cyclopropane Derivative
- Reactants : Amino cyclopropane derivative (Compound A), di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA).
- Solvent : Dichloromethane (DCM).
- Conditions : Room temperature, overnight reaction.
- Work-up : The reaction mixture is treated with diluted hydrochloric acid, extracted with DCM, washed with saturated brine, dried over anhydrous sodium sulfate, and solvent evaporated.
- Product : Boc-protected amino cyclopropane intermediate (Product B) as a white solid.
Step 2: Further Functionalization (Example: Borate Formation)
- Reactants : Product B, bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2 catalyst.
- Solvent : Dry 2-methyltetrahydrofuran (2-MeTHF).
- Conditions : 80 °C, 8 hours, under nitrogen atmosphere.
- Work-up : Filtration through celite, solvent evaporation, washing with petroleum ether.
- Product : Target borate derivative (Product C) as a white solid.
Advantages of This Method
- Use of 2-MeTHF instead of dioxane reduces boiling point and simplifies purification.
- Avoids column chromatography, facilitating scale-up and factory production.
- High yields and purity obtained by simple filtration and recrystallization.
Reaction Scheme Summary Table
| Step | Reactants & Reagents | Solvent | Conditions | Key Notes | Product Description |
|---|---|---|---|---|---|
| 1 | Amino cyclopropane derivative, Boc2O, TEA | Dichloromethane (DCM) | Room temp, overnight | Acid quench, extraction, drying | Boc-protected amino cyclopropane (white solid) |
| 2 | Boc-protected intermediate, bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2 | Dry 2-MeTHF | 80 °C, 8 h, N2 atmosphere | Filtration, evaporation, washing | Functionalized borate derivative (white solid) |
Alternative Related Methods and Considerations
While direct literature on [(Butoxy)carbonyl]amino}methyl)cyclopropane-1- is limited, related compounds such as 1-tert-butoxycarbonyl-4-piperidone and 1-tert-butoxycarbonyl-4-acetylpiperidine have been synthesized via Boc protection of amino or piperidine intermediates, with the following general observations:
- Boc protection typically uses di-tert-butyl dicarbonate under mild basic conditions (e.g., triethylamine).
- Solvents vary from methanol to dichloromethane depending on substrate solubility.
- Reaction temperatures are generally ambient to slightly elevated.
- Purification involves crystallization or extraction rather than chromatography for scalability.
- High purity (>95%) and good yields (>70%) are achievable with optimized conditions.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Boc reagent | Di-tert-butyl dicarbonate | Standard Boc protecting agent |
| Base | Triethylamine | Neutralizes acid formed, promotes reaction |
| Solvent | Dichloromethane or 2-MeTHF | 2-MeTHF preferred for scale-up |
| Temperature | Room temperature (20-25 °C) | Mild conditions preserve sensitive groups |
| Reaction time | 8-24 hours | Overnight reactions common |
| Purification | Acid-base extraction, crystallization | Avoids chromatography for scalability |
| Product form | White solid | High purity, suitable for further use |
| Yield | Typically >70% | Dependent on substrate and process optimization |
Final Remarks
The preparation of [(Butoxy)carbonyl]amino}methyl)cyclopropane-1- is well-established through Boc protection chemistry applied to amino cyclopropane derivatives. The reviewed methods emphasize mild reaction conditions, efficient purification, and suitability for industrial production. The use of modern solvents and catalysts further enhances the process efficiency and environmental profile.
This comprehensive synthesis overview should serve as a reliable guide for researchers and industrial chemists aiming to prepare this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclopropanecarboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to the target proteins .
Comparison with Similar Compounds
Structural and Functional Analogues
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic Acid (CAS 88950-64-5)
- Structure : Cyclopropane with Boc-protected amine and carboxylic acid.
- Key Differences : The tert-butoxy group is bulkier and more hydrolytically stable under acidic conditions compared to the linear butoxy group in the target compound. This impacts solubility and reactivity in synthetic pathways .
- Synthesis: Prepared via Boc protection of 1-aminocyclopropanecarboxylic acid using di-tert-butyl dicarbonate in a dioxane/water system, yielding high purity .
Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate (CAS 107259-05-2)
- Structure : Ethyl ester replaces the carboxylic acid, and tert-butoxy is used instead of butoxy.
- Key Differences: The ester group enhances lipophilicity, making it more suitable for organic-phase reactions.
1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid
- Structure: Cyclopropane with a methoxycarbonyl-oxononanoyl substituent and carboxylic acid.
- Key Differences: The long-chain substituent introduces steric hindrance and polar functional groups, increasing solubility in non-polar solvents. Synthesized via cyclopropyl malonoyl peroxide intermediates, highlighting divergent reactivity compared to Boc-protected analogues .
Physicochemical and Reactivity Comparisons
Key Findings from Comparative Studies
Steric Effects : The tert-butoxy group in analogues provides superior steric protection for amines but reduces synthetic flexibility compared to the linear butoxy chain .
Reactivity Trends : Cyclopropane rings in all analogues exhibit strain-driven reactivity, but substituents dictate reaction pathways. For example, carboxylic acid derivatives participate in coupling reactions, while esters undergo hydrolysis .
Fluorinated Analogues : Fluorinated butoxycarbonyl compounds (e.g., ) show enhanced thermal and chemical stability but are less relevant in biomedical contexts due to biocompatibility concerns .
Biological Activity
The compound 1-{(Tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid, often referred to as (Butoxy)carbonyl]amino}methyl)cyclopropane-1-, is a cyclopropane derivative with significant implications in medicinal chemistry and organic synthesis. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring, a tert-butoxycarbonyl (Boc) protecting group, and an isopropyl amino substituent. Its molecular formula contributes to its reactivity, particularly with biological targets. The Boc group serves as a protective mechanism for the amine, allowing selective reactions that are crucial in drug design and development.
Biological Activity Overview
While specific biological activity data for this compound is limited, similar structures have demonstrated notable biological properties, including:
- Enzyme Inhibition : Compounds with Boc groups often act as enzyme inhibitors, modulating metabolic pathways.
- Modulation of Biological Targets : The unique structure allows interaction with various receptors and enzymes, potentially leading to therapeutic effects.
Table 1: Potential Biological Activities of Similar Compounds
| Compound Type | Biological Activity |
|---|---|
| Enzyme Inhibitors | Yes |
| Modulators of Metabolic Pathways | Yes |
| Antimicrobial Properties | Potentially |
| Anti-inflammatory Effects | Investigated |
The mechanism of action for (Butoxy)carbonyl]amino}methyl)cyclopropane-1- typically involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors through binding, which can lead to various biological effects. The precise pathways depend on the target molecule involved.
Case Studies and Research Findings
-
Synthesis and Reactivity Studies :
- Research has shown that the synthesis of (Butoxy)carbonyl]amino}methyl)cyclopropane-1- involves several steps, utilizing reagents like di-tert-butyl dicarbonate for Boc protection. This process highlights its versatility in organic synthesis .
- Therapeutic Applications :
- Comparative Analysis :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclopropanation using reagents like diethylzinc or malonoyl peroxides to form the strained ring . The Boc-protected amino group is introduced via carbamate formation (e.g., reacting with di-tert-butyl dicarbonate), followed by ester hydrolysis to yield the carboxylic acid. For example, malonoyl peroxide-mediated cyclization under controlled temperatures (0–25°C) ensures regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates.
Q. What spectroscopic methods are effective for characterizing the cyclopropane ring and Boc group?
- Methodological Answer :
- ¹H NMR : Cyclopropane protons exhibit distinct coupling constants (J ≈ 5–10 Hz) due to ring strain .
- ¹³C NMR : The quaternary carbon of the cyclopropane resonates near 25–30 ppm, while the Boc carbonyl appears at ~155 ppm .
- X-ray crystallography : Resolves stereochemistry and confirms cyclopropane geometry .
- IR spectroscopy : Confirms Boc carbonyl (~1690 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹ broad stretch) .
Q. How does the cyclopropane ring influence reactivity in nucleophilic acyl substitution?
- Methodological Answer : The ring strain increases electrophilicity at the carboxylic acid, enhancing reactivity with amines or alcohols. Comparative studies with non-cyclopropane analogs (e.g., linear alkanes) show faster reaction kinetics under identical conditions. Kinetic assays (e.g., monitoring by LC-MS) quantify this effect .
Advanced Research Questions
Q. How to resolve contradictions in reported stereochemical outcomes during cyclopropanation?
- Methodological Answer : Discrepancies arise from varying reaction conditions (e.g., solvent polarity, temperature). To address this:
- Use chiral catalysts (e.g., Noyori-type) for asymmetric synthesis .
- Analyze products via chiral HPLC or circular dichroism (CD) to confirm enantiopurity .
- Optimize reaction parameters (e.g., slow addition of cyclopropanating agents) to minimize racemization .
Q. What strategies optimize Boc group stability during derivatization under acidic/basic conditions?
- Methodological Answer :
- Acidic conditions : Use trifluoroacetic acid (TFA) instead of HCl to avoid premature deprotection. Monitor stability via ¹H NMR (disappearance of Boc CH₃ at ~1.4 ppm) .
- Basic conditions : Avoid strong bases (e.g., NaOH); instead, use mild bases like NaHCO₃. TGA (thermogravimetric analysis) assesses thermal stability during reactions .
Q. How to analyze conflicting bioactivity data across cell lines?
- Methodological Answer :
- Permeability : Measure cellular uptake using radiolabeled compounds or fluorescent tags (e.g., FITC derivatives) .
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS .
- Isoform specificity : Use CRISPR-edited cell lines to isolate target interactions (e.g., GABA receptor subtypes) .
Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?
- Methodological Answer : Racemization often occurs during cyclopropanation or Boc deprotection. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
